Product packaging for Carbamic acid, dimethyl-, butyl ester(Cat. No.:CAS No. 7304-97-4)

Carbamic acid, dimethyl-, butyl ester

Cat. No.: B12924256
CAS No.: 7304-97-4
M. Wt: 145.20 g/mol
InChI Key: MZWPUQMAMJFJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Carbamate (B1207046) Functional Group in Organic Chemistry

The carbamate functional group is a cornerstone in organic chemistry, characterized by an ester linkage directly attached to a nitrogen atom, with the general structure R₂NC(O)OR'. wikipedia.orgdbpedia.org This arrangement can be considered a hybrid of an amide and an ester, and this duality imparts unique chemical properties. nih.govnih.gov The stability of the carbamate group is a key feature, stemming from resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group, which creates a partial double bond character in the C-N bond. nih.govnih.gov This resonance restricts rotation around the C-N bond, influencing the conformational properties of molecules containing this group. nih.gov

Carbamates are derivatives of the unstable carbamic acid (NH₂COOH). wikipedia.orgwikipedia.org While carbamic acid itself readily decomposes, its ester and salt derivatives are generally stable. wikipedia.orgwikipedia.org The carbamate moiety is semi-polar and can participate in hydrogen bonding; the carbonyl oxygen can act as a hydrogen bond acceptor, and in the case of primary or secondary carbamates, the N-H group can act as a hydrogen bond donor. nih.gov This ability to form hydrogen bonds is crucial for their role in modulating intermolecular interactions in biological systems and material science. nih.govnih.gov

Historical Context and Evolution of Carbamate Research

The journey of carbamate research began with the study of natural products and has evolved to the sophisticated synthesis of analogues for a multitude of applications.

The history of carbamates is linked to the 19th-century investigation of the Calabar bean (Physostigma venenosum). mhmedical.com In 1864, the active alkaloid component, physostigmine, was isolated. mhmedical.com Physostigmine, which features a methylcarbamate group, was first used medicinally in 1877 to treat glaucoma. mhmedical.com This discovery highlighted the biological activity of the carbamate functional group. The early 20th century saw further exploration, and by the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of carbamate pesticides, which were initially marketed as fungicides. mhmedical.com A significant milestone was the development and marketing of the insecticide carbaryl (B1668338) in 1953 by the Union Carbide Corporation. mhmedical.com The first massive use of carbamates in agriculture as pesticides, fungicides, and insecticides began in the 1950s. nih.gov

The initial discoveries of naturally derived and early synthetic carbamates spurred the development of a vast array of synthetic analogues. Organic chemists developed numerous methods to construct the carbamate linkage, allowing for systematic modification of the substituents on the nitrogen and oxygen atoms to fine-tune the molecule's properties. nih.gov Traditional synthetic methodologies include the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the reaction of alcohols with isocyanates. nih.gov Carbamates can also be synthesized from the reaction of chloroformates with amines. wikipedia.org

These synthetic advancements enabled researchers to create libraries of carbamate derivatives for various applications. For instance, research has focused on synthesizing novel carbamate derivatives as potential antifungal agents for agriculture. researchgate.netnih.gov The ability to create structurally diverse carbamates has been pivotal in medicinal chemistry, polymer science, and the development of agrochemicals. nih.govnih.govresearchgate.net

Significance of Dimethylcarbamate (B8479999) Esters in Contemporary Chemical Research

Dimethylcarbamate esters, including the specific compound "Carbamic acid, dimethyl-, butyl ester," represent an important subclass of carbamates. The presence of two methyl groups on the nitrogen atom (an N,N-disubstituted carbamate) precludes the nitrogen from acting as a hydrogen bond donor, which influences its chemical behavior and applications.

Carbamates are indispensable tools in modern organic synthesis, most notably as protecting groups for amines. nih.govnih.gov Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are carbamates used to temporarily mask the reactivity of amine functionalities during complex multi-step syntheses. nih.gov

Modern synthetic strategies continue to evolve, focusing on efficiency and sustainability. For example, methods have been developed for the direct synthesis of carbamates from Boc-protected amines using a simple base, avoiding hazardous reagents and metal catalysts. rsc.org Other innovative approaches include the synthesis of carbamates from carbon dioxide, amines, and alkyl halides, presenting a greener alternative to traditional methods that use toxic reagents like phosgene (B1210022) or its derivatives. acs.org The use of dimethylcarbonate as a non-toxic methylating agent in base-catalyzed reactions also highlights the shift towards more environmentally benign synthetic methods. organic-chemistry.orgacs.org These methodologies are applicable to the synthesis of a wide range of carbamates, including dimethylcarbamate esters.

The table below summarizes some general methods for carbamate synthesis.

Synthesis MethodReactantsKey Features
From Isocyanates Alcohol, IsocyanateA common and direct method for producing urethanes (carbamates). nih.gov
From Chloroformates Alcohol, Phosgene (to make chloroformate), AmineA versatile but involves the use of highly toxic phosgene. wikipedia.orgacs.org
Curtius Rearrangement Carboxylic Acid, Azide (B81097) source, AlcoholInvolves an isocyanate intermediate formed from an acyl azide. nih.govorganic-chemistry.org
From CO₂ Amine, Carbon Dioxide, Alkyl Halide, BaseA greener approach that utilizes CO₂ as a C1 source. acs.org
From Boc-amines Boc-protected Amine, Alcohol, BaseA recent method that avoids hazardous reagents and metal catalysts. rsc.org

In medicinal chemistry and structural biology, the carbamate linkage is often used as a stable, non-hydrolyzable mimic of a peptide bond. nih.govacs.org Its conformational rigidity and ability to participate in hydrogen bonding (as an acceptor in the case of dimethylcarbamates) allow it to modulate interactions with biological targets like enzymes and receptors. nih.gov The substitution pattern on the carbamate is crucial for tuning pharmacokinetic properties and biological activity. nih.gov

Mechanistic studies of reactions involving esters provide fundamental insights into their reactivity. For example, detailed investigations into the olefination of esters with reagents like dimethyltitanocene have elucidated the reaction pathways, showing that the reaction proceeds through a titanium carbene intermediate. princeton.edu While not directly involving butyl dimethylcarbamate, such studies contribute to the broader understanding of ester reactivity, which is essential for designing new synthetic transformations and understanding biological processes.

The physical and chemical properties of "this compound" are summarized in the table below.

PropertyValue
CAS Number 7304-97-4 pharmaffiliates.com
Molecular Formula C₇H₁₅NO₂ pharmaffiliates.comnih.gov
Molecular Weight 145.2 g/mol pharmaffiliates.combiosynth.com
Appearance Not Available pharmaffiliates.com
Storage 2-8°C Refrigerator pharmaffiliates.com

Scope and Focus of Research on this compound

Research on this compound (n-butyl N,N-dimethylcarbamate) is centered on understanding its fundamental chemical properties, synthesis, and behavior under various conditions. While this specific ester may not be as extensively studied as some of its isomers, like tert-butyl N,N-dimethylcarbamate, the research focus follows general trends for short-chain alkyl carbamates. The investigations primarily fall into the domains of synthetic methodology, structural characterization, and thermal decomposition analysis.

Key identifiers and properties of the compound are summarized below.

PropertyValue
CAS Number 7304-97-4 chemsrc.compharmaffiliates.com
Molecular Formula C₇H₁₅NO₂ chemsrc.compharmaffiliates.comnih.gov
Molecular Weight 145.2 g/mol chemsrc.compharmaffiliates.com
Synonyms Butyl N,N-dimethylcarbamate; 1-Butyl N,N-dimethylcarbamate pharmaffiliates.com

Detailed Research Findings:

The scope of research on n-butyl N,N-dimethylcarbamate and related compounds encompasses several key areas:

Synthesis and Formation: The synthesis of carbamate esters is a well-established area of organic chemistry. General methods applicable to butyl dimethylcarbamate include the reaction of a suitable carbamoyl (B1232498) chloride with an alcohol or the addition of an alcohol to an isocyanate. wikipedia.orgwikipedia.org A specific synthetic pathway for butyl N,N-dimethylcarbamate involves precursors such as 1-Chlorobutane (B31608), carbon dioxide, and dimethylamine (B145610). chemsrc.com Another approach involves the reaction of chloroformates with amines. wikipedia.org Research in this area focuses on optimizing reaction conditions, yields, and catalyst systems, such as the use of palladium catalysts in the preparation of carbamic acid derivatives from carbon monoxide and water. google.com

Thermal Decomposition (Thermolysis): A significant focus of research for carbamate esters is their behavior at elevated temperatures. Studies on the thermal decomposition of carbamates provide insight into reaction mechanisms. For instance, research on the related isomer, tert-butyl N,N-dimethylcarbamate, using ¹⁸O labeling, has been crucial in elucidating the mechanism of β-elimination reactions. capes.gov.br The findings from this study provided evidence against the formation of an ion-pair intermediate during gas-phase elimination, instead proposing an unsymmetrical, concerted transition state where bonds are broken and formed simultaneously. capes.gov.br Such mechanistic studies are fundamental to understanding the stability and reactivity of the carbamate functional group under thermal stress.

Applications in Chemical Synthesis and Materials: Carbamates are widely used as protecting groups for amines in organic synthesis due to their stability under various conditions and the relative ease with which they can be removed. acs.org The dimethylcarbamate group serves this purpose effectively. Furthermore, the carbamate linkage is the defining feature of polyurethanes, a major class of polymers. wikipedia.org While butyl dimethylcarbamate itself is a small molecule, research into its properties contributes to the broader understanding of the behavior of the carbamate functional group that is central to these materials. There is also research interest in the potential biochemical interactions of related compounds; for example, tert-butyl N,N-dimethylcarbamate has been investigated as a surfactant and for its ability to bind to DNA. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B12924256 Carbamic acid, dimethyl-, butyl ester CAS No. 7304-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7304-97-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

butyl N,N-dimethylcarbamate

InChI

InChI=1S/C7H15NO2/c1-4-5-6-10-7(9)8(2)3/h4-6H2,1-3H3

InChI Key

MZWPUQMAMJFJPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(C)C

Origin of Product

United States

Synthetic Methodologies for Carbamic Acid, Dimethyl , Butyl Ester and Analogous Structures

Direct Esterification and Carbamate (B1207046) Formation Approaches

Direct methods for the synthesis of carbamates are widely employed due to their reliability and the availability of starting materials. These approaches typically involve the reaction of an alcohol with a source of the carbamoyl (B1232498) group.

A prevalent method for synthesizing carbamates involves the reaction of an alcohol with a chloroformate or a phosgene (B1210022) derivative. For instance, the reaction of n-butanol with dimethylcarbamoyl chloride in the presence of a base, such as pyridine (B92270) or a tertiary amine, yields butyl dimethylcarbamate (B8479999). This reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group.

The use of phosgene itself is less common in modern laboratory settings due to its extreme toxicity. However, phosgene derivatives, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), serve as safer solid alternatives that generate phosgene in situ. The general reaction involves the initial formation of a chloroformate from the alcohol and phosgene, which then reacts with a secondary amine (dimethylamine in this case) to form the final carbamate product.

ReactantsReagentsProduct
n-Butanol, Dimethylcarbamoyl chloridePyridine or TriethylamineCarbamic acid, dimethyl-, butyl ester
n-Butanol, Triphosgene, Dimethylamine (B145610)BaseThis compound

The reaction between an isocyanate and an alcohol is a highly efficient and atom-economical method for producing carbamates. This reaction is typically catalyzed by a base or a metal catalyst. In the context of synthesizing analogs of butyl dimethylcarbamate, an appropriate isocyanate would react with butanol. For the specific synthesis of butyl dimethylcarbamate itself, this method is not direct as it would require a dimethyl-substituted isocyanate which is not a standard reagent. However, for a wide range of N-substituted carbamates, this is a preferred route.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). This addition reaction is often exothermic and proceeds readily under mild conditions. Various catalysts, including tertiary amines, and organometallic compounds like dibutyltin (B87310) dilaurate, can be employed to accelerate the reaction.

Reactant 1Reactant 2Catalyst (Optional)Product
Alkyl Isocyanaten-ButanolTertiary Amine or Organotin CompoundN-Alkyl Butyl Carbamate
Aryl Isocyanaten-ButanolTertiary Amine or Organotin CompoundN-Aryl Butyl Carbamate

Modern synthetic chemistry has seen the development of three-component coupling reactions for the efficient construction of complex molecules from simpler precursors in a single step. For carbamate synthesis, this can involve the coupling of an amine, an alcohol, and a source of carbon monoxide or a carbonyl group.

One such strategy involves the palladium-catalyzed carbonylation of amines and alcohols. In this process, an amine, an alcohol, and carbon monoxide are reacted in the presence of a palladium catalyst and an oxidant. This method allows for the direct formation of a wide variety of carbamates. For the synthesis of butyl dimethylcarbamate, this would involve the coupling of dimethylamine, n-butanol, and carbon monoxide.

Another approach is the oxidative cross-coupling of amines and alcohols with a carbonyl source, such as N,N'-disuccinimidyl carbonate (DSC), facilitated by a base.

Advanced Synthetic Routes

Beyond the direct methods, several advanced synthetic routes offer alternative pathways to carbamates, often through the generation and subsequent reaction of reactive intermediates.

The Curtius rearrangement is a powerful thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. This isocyanate can then be trapped in situ by an alcohol to form the corresponding carbamate. This multi-step process begins with the conversion of a carboxylic acid to an acyl chloride, which is then reacted with sodium azide to form the acyl azide. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form the isocyanate intermediate. The subsequent addition of an alcohol, such as n-butanol, yields the carbamate.

This method is particularly useful for accessing carbamates from carboxylic acids and provides a route to isocyanates that may be difficult to handle or prepare directly.

Reaction Scheme for Curtius Rearrangement:

Carboxylic Acid → Acyl Chloride: R-COOH + SOCl₂ → R-COCl

Acyl Chloride → Acyl Azide: R-COCl + NaN₃ → R-CON₃

Acyl Azide → Isocyanate (Rearrangement): R-CON₃ → R-N=C=O + N₂

Isocyanate → Carbamate: R-N=C=O + R'-OH → R-NHCOOR'

The use of enzymes as catalysts in organic synthesis has gained significant attention due to their high selectivity and mild reaction conditions. Lipases, in particular, have been explored for the synthesis of carbamate esters. While less conventional, enzymatic methods can offer advantages in terms of sustainability and reduced byproducts.

One approach involves the aminolysis of a carbonate with an amine, catalyzed by an immobilized lipase (B570770). For example, a dialkyl carbonate can react with an amine in the presence of a lipase to form a carbamate. Another strategy is the lipase-catalyzed reaction of an amine with an activated carbonate, such as a vinyl carbonate.

Research in this area is ongoing, with a focus on expanding the substrate scope and optimizing reaction conditions to make enzymatic synthesis a more viable and widespread method for producing carbamates like butyl dimethylcarbamate.

Protecting Group Strategies for Amines (Boc Protection) in Synthesis of Derivatives

In the synthesis of complex molecules containing one or more amino functional groups, it is often necessary to temporarily block or "protect" these groups to prevent them from undergoing undesired reactions. masterorganicchemistry.com Carbamates are frequently used as protecting groups for amines because they can be introduced and removed under relatively mild conditions. masterorganicchemistry.com One of the most common and versatile carbamate protecting groups is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comtotal-synthesis.com

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction converts the nucleophilic and basic amine into a significantly less reactive carbamate. total-synthesis.comchemistrysteps.com The stability of the Boc group to a wide range of reagents, including many nucleophiles and bases, as well as catalytic hydrogenation, makes it a valuable tool in multi-step synthesis. total-synthesis.comorganic-chemistry.org

A key advantage of the Boc protecting group is its susceptibility to removal under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.com The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which then decomposes to isobutene and a proton. chemistrysteps.com The carbamic acid intermediate that is formed readily decarboxylates to regenerate the free amine. chemistrysteps.com

This acid-lability allows for "orthogonal" protection strategies in molecules with multiple functional groups. For instance, a Boc group can be selectively removed in the presence of other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. masterorganicchemistry.comtotal-synthesis.com This orthogonality is crucial in complex syntheses, such as peptide synthesis, where different amino groups must be deprotected at different stages. masterorganicchemistry.com

In the context of synthesizing derivatives of "this compound," the Boc protecting group could be employed on a precursor amine. For example, if a synthetic route required a modification elsewhere in a molecule containing a primary or secondary amine, that amine could first be protected as a Boc-carbamate. After the desired chemical transformations are completed, the Boc group can be cleanly removed to yield the final derivative. Recent research has also demonstrated methods for the direct conversion of Boc-protected amines into other carbamates, thiocarbamates, and ureas, highlighting the versatility of the Boc group as a synthetic intermediate. nih.gov

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA) masterorganicchemistry.comchemistrysteps.com
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic hydrogenation (H₂/Pd) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com

Controlled Polymerization Processes for Carbamate-Containing Polymers

The synthesis of polymers containing carbamate functionalities, analogous to polymerized butyl dimethylcarbamate, can be achieved through various controlled polymerization techniques. These methods allow for precise control over the polymer's molecular weight, architecture, and properties.

A prominent strategy for producing aliphatic polyurethanes, which are polymers linked by carbamate groups, is the ring-opening polymerization (ROP) of cyclic carbamates. researchgate.net This approach serves as an alternative to traditional methods that use isocyanates. researchgate.net The polymerization can be initiated by various catalysts, and the choice of initiator can influence the control over the polymerization process. For instance, anionic ring-opening polymerization (AROP) has been utilized to synthesize polyurethanes from cyclic carbamates. researchgate.net

Another important method is the ring-opening polymerization of N-carboxyanhydrides (NCAs), which are cyclic derivatives of amino acids. This process, often initiated by amines, leads to the formation of polypeptides, but can be adapted to create other carbamate-containing polymer structures. Recently, an aqueous ROP of NCAs has been developed, which utilizes an in-situ self-assembly process to protect the reactive monomers from hydrolysis, allowing for the synthesis of well-defined block copolymers. nih.gov

Furthermore, the development of bio-based monomers for polymerization is a growing area of research. For example, cyclic carbonates derived from sugars like 2-deoxy-D-ribose can be polymerized via ROP to create aliphatic polycarbonates. rsc.org While these are polycarbonates, the synthetic principles can be extended to the polymerization of carbamate-containing monomers, offering sustainable routes to new materials. By copolymerizing these monomers with others, such as trimethylene carbonate, random copolymers with tunable properties, like glass transition temperature and thermal degradability, can be produced. rsc.org These controlled polymerization processes are crucial for designing advanced materials with specific functions derived from the carbamate-containing repeating units.

Table 2: Overview of Controlled Polymerization Methods for Carbamate-Containing Polymers
Polymerization MethodMonomer TypeKey Features
Anionic Ring-Opening Polymerization (AROP)Cyclic CarbamatesProduces aliphatic polyurethanes without isocyanate precursors. researchgate.net
Ring-Opening Polymerization (ROP)N-Carboxyanhydrides (NCAs)Can be performed in aqueous media; produces well-defined block copolymers. nih.gov
Ring-Opening Polymerization (ROP)Bio-based Cyclic CarbonatesUtilizes renewable resources; allows for tunable copolymer properties. rsc.org

Specific Preparations of Butyl Dimethylcarbamate

Pathways Involving 1-Chlorobutane (B31608), Carbon Dioxide, and Dimethylamine

The synthesis of carbamates from the three-component reaction of an amine, carbon dioxide, and an alkyl halide is a well-established method. researchgate.net In the specific case of butyl dimethylcarbamate, this would involve the reaction of dimethylamine, carbon dioxide, and 1-chlorobutane. The general mechanism proceeds through the initial reaction of the amine with CO₂ to form a carbamate salt or carbamic acid intermediate. rsc.org This intermediate is then alkylated by the alkyl halide to produce the final carbamate ester.

The reaction is typically carried out in the presence of a base to facilitate the capture of CO₂ and the subsequent alkylation step. However, the reactivity of the alkyl halide is a critical factor. In a study investigating the synthesis of N-phenyl butylcarbamate under continuous flow conditions using various butyl halides, it was observed that 1-chlorobutane was completely inactive as the alkylating agent under the tested conditions, whereas 1-bromobutane (B133212) and 1-iodobutane (B1219991) yielded the desired product. researchgate.net This suggests that the carbon-chlorine bond in 1-chlorobutane is not sufficiently labile for the S_N2 displacement by the carbamate intermediate under those specific reaction conditions.

While this specific pathway using 1-chlorobutane may be challenging, the formation of a dimethylcarbamate intermediate from dimethylamine and CO₂ is a known process. For instance, dimethylammonium-dimethylcarbamate (DIMCARB) is a commercially available reagent formed from these two components. rsc.org Achieving the successful synthesis of butyl dimethylcarbamate via this route would likely require more forcing conditions or a suitable catalyst to activate the 1-chlorobutane for the final alkylation step.

Reactions of Butyl Phenyl Carbonate with Dimethylamine

An alternative and effective method for the preparation of carbamates involves the reaction of an amine with a carbonate, such as an alkyl phenyl carbonate. kiku.dk For the synthesis of butyl dimethylcarbamate, this would entail the reaction between butyl phenyl carbonate and dimethylamine. In this reaction, the dimethylamine acts as a nucleophile, attacking the carbonyl carbon of the butyl phenyl carbonate.

This process leads to the displacement of the phenoxide leaving group, resulting in the formation of butyl dimethylcarbamate and phenol (B47542) as a byproduct. The reaction is typically efficient and selective. Studies on similar systems, such as the reaction of various primary and secondary amines with alkyl phenyl carbonates (including tert-butyl phenyl carbonate and benzyl phenyl carbonate), have shown that this is a reliable method for carbamate synthesis. kiku.dk This method has been successfully used for the selective mono-carbamate protection of diamines, where the less sterically hindered primary amine reacts preferentially. kiku.dk The purification of the final product is often straightforward, as the phenol byproduct and any unreacted starting materials can be removed by a simple aqueous workup. kiku.dk This pathway avoids the use of potentially less reactive alkyl halides and offers a high-yielding route to the desired N,N-disubstituted carbamate. researchgate.net

Chemical Reactivity and Mechanistic Studies of Dimethylcarbamate Esters

Hydrolysis and Transesterification Reactions of Carbamate (B1207046) Esters

The hydrolysis and transesterification of carbamate esters are fundamental reactions that dictate their stability and synthetic utility. These reactions typically proceed through nucleophilic attack at the carbonyl carbon of the carbamate group.

Transesterification is a crucial process in various industrial applications, including the production of biofuels and the chemical recycling of polymers. digitellinc.com The reaction involves the exchange of the alcohol moiety of an ester with another alcohol. In the context of carbamate esters, this can be catalyzed by acids or bases. Alkaline catalysts are often preferred due to the possibility of carrying out the reaction at milder temperatures and achieving high yields of the desired ester. kataliz.org.ua For instance, the transesterification of triglycerides with butanol can be effectively achieved using potassium butylate (B1668116) as a catalyst. kataliz.org.ua While direct kinetic studies on the hydrolysis and transesterification of butyl dimethylcarbamate (B8479999) are not extensively documented in the reviewed literature, the general principles of ester reactivity apply. For example, a PCl₃-mediated method has been developed for the conversion of tert-butyl esters into other esters and amides in a one-pot reaction under atmospheric conditions. researchgate.net This process involves the in situ formation of an acid chloride, which then reacts with an alcohol or amine. researchgate.net

The efficiency of transesterification can be significantly influenced by the choice of catalyst and reaction conditions. A comparison between alkaline and acidic catalysts for triglyceride transesterification revealed that alkaline catalysts allow for reactions at near-room temperatures with high yields and significantly faster reaction rates compared to acidic catalysts, which necessitate higher temperatures. kataliz.org.ua

Table 1: Comparison of Catalysts for Transesterification Reactions

Catalyst Type Reaction Temperature Reaction Rate Yield Reference
Alkaline Near-room temperature High High kataliz.org.ua
Acidic High Low Variable kataliz.org.ua

Gas-Phase Elimination Kinetics and Decomposition Pathways

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. The gas-phase elimination kinetics of carbamate esters often involve unimolecular decomposition pathways.

Studies on the gas-phase elimination kinetics of tert-butyl esters of carbamic and N,N-dimethylcarbamic acids have shown that these reactions are typically homogeneous, unimolecular, and follow a first-order rate law. researchgate.net The decomposition of these substrates leads to the formation of isobutene and the corresponding carbamic acid in the rate-determining step. researchgate.net The carbamic acid intermediate is unstable and undergoes rapid decarboxylation. researchgate.net

For the gas-phase elimination of tert-butyl N,N-dimethylcarbamate, the rate-determining step is the initial elimination to form isobutene and N,N-dimethylcarbamic acid. researchgate.net This is followed by the rapid decomposition of the carbamic acid. The mechanism is proposed to proceed through a concerted, non-synchronous, six-membered cyclic transition state. researchgate.net The involvement of a four-membered cyclic transition state has also been considered for the decarboxylation of the carbamic acid intermediate. researchgate.net

Computational studies, utilizing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) at the B3LYP level, have been employed to investigate the transition states of these elimination reactions. researchgate.net For tert-butyl carbamates, theoretical calculations support a mechanism involving a six-membered cyclic transition state for the initial elimination step. researchgate.net These computational approaches are crucial for understanding complex reaction mechanisms where multiple transition states may be involved, either in series or in parallel. bath.ac.uk In such cases, the experimentally observed kinetics may represent an average over these multiple transition states, corresponding to a "virtual transition state". bath.ac.uk

The nature of substituents can significantly influence the rate of chemical reactions. In the context of the elimination kinetics of 2-substituted ethyl N,N-dimethylcarbamates, the effect of substituents has been correlated with their polarizability and field/inductive effects. lookchem.com A negative value for the reaction constant related to polarizability (ρa) suggests that the elimination process is favored by more polarizable substituents. lookchem.com Conversely, a negative value for the field/inductive effect constant (ρF) implies stabilization of the transition state by these effects. lookchem.com For the fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring have been found to accelerate the reaction, which is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org

Table 2: Arrhenius Parameters for Gas-Phase Elimination of tert-Butyl Carbamates

Compound log(A, s⁻¹) Ea (kJ/mol) Temperature Range (°C) Reference
tert-Butyl carbamate 13.02 ± 0.46 161.6 ± 4.7 200-280 researchgate.net
tert-Butyl N-hydroxycarbamate 12.52 ± 0.11 147.8 ± 1.1 200-280 researchgate.net
1-(tert-Butoxycarbonyl)-imidazole 11.63 ± 0.21 134.9 ± 2.0 200-280 researchgate.net

Reactivity of Peripheral Functional Groups in Substituted Dimethylcarbamates

In a study on the N-methylation of various functionalized primary amines using a Ru/C catalyst, it was observed that aromatic amines with both strong electron-donating groups (like -OMe) and those with an aliphatic chain could be converted to their N,N-dimethylamine derivatives in excellent yields. acs.org This indicates that the catalytic system is tolerant of these functional groups. Similarly, meta-halo-substituted aromatic amines were also well-tolerated in this reaction. acs.org

Conformational Analysis and Rotamer Equilibria in Carbamate Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com These different arrangements are known as conformers or rotamers. The relative stability of these conformers is crucial for understanding a molecule's physical and chemical properties.

A study of butyl carbamate in the gas phase revealed the existence of multiple low-energy conformations. uva.es The most stable conformers were found to have extended structures. uva.es Interestingly, a less stable conformer was stabilized by a weak intramolecular hydrogen bond between the terminal methyl group of the butyl chain and the carbonyl oxygen of the carbamate group, resulting in a folded configuration. uva.es The interaction with a water molecule was found to occur at the amide group in a cyclic arrangement involving two hydrogen bonds, without significantly altering the conformational preference of the butyl carbamate itself. uva.es The conformational preferences are largely determined by the dihedral angles within the molecule. For butyl carbamate, the values of the C-O-Cα-Cβ dihedral angle are similar to those observed in the related ethyl carbamate. uva.es

Academic Applications and Research Methodologies Utilizing Dimethylcarbamate Esters

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The dimethylcarbamate (B8479999) functional group serves as a crucial building block in the construction of larger, more complex molecular architectures. Its stability and reactivity profile allow chemists to introduce nitrogen-containing functionalities and modulate the properties of the target molecule.

In the realm of medicinal chemistry, the carbamate (B1207046) group is a key structural motif found in numerous therapeutic agents and is frequently employed as a stable surrogate for the more labile peptide bond. acs.orgnih.gov Dimethylcarbamate esters, including butyl dimethylcarbamate, serve as important intermediates in the synthesis of these pharmacologically active compounds. Their incorporation can enhance a molecule's chemical stability, cell membrane permeability, and ability to interact with biological targets like enzymes or receptors. acs.orgnih.gov

The carbamate moiety's ability to participate in hydrogen bonding and impose conformational constraints is a valuable attribute in drug design. nih.gov Researchers exploit these features when designing molecules intended to fit precisely into the active site of a protein. For example, derivatives of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have been synthesized and studied as agonists for various neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets in neurodegenerative disease research. inrae.fr In these analogs, the dimethylcarbamate portion was found to be crucial for binding affinity. inrae.fr

Furthermore, carbamates are instrumental in the design of prodrugs, where the carbamate linkage is engineered to be cleaved under specific physiological conditions, releasing the active drug molecule. nih.gov This strategy can improve the pharmacokinetic profile of a drug. The synthesis of various biologically active compounds, from enzyme inhibitors to receptor modulators, often involves the use of dimethylcarbamoyl chloride to install the dimethylcarbamate group onto a core scaffold. wikipedia.org

Bioactive Molecule Class/ExampleTherapeutic Target/ApplicationRole of the Dimethylcarbamate Moiety
Carbamoylcholine Analogs (e.g., based on DMABC)Neuronal Nicotinic Acetylcholine Receptors (nAChRs)Essential for receptor binding affinity and subtype selectivity. inrae.fr
PeptidomimeticsVarious (e.g., enzyme inhibitors)Acts as a stable isostere (surrogate) for a peptide bond, increasing metabolic stability. acs.orgnih.gov
ProdrugsVariousServes as a cleavable linker to improve drug delivery and pharmacokinetic properties. nih.gov
Physostigmine (a methylcarbamate)Cholinesterase Inhibition (Glaucoma, Alzheimer's disease)The carbamate group is the key pharmacophore that reversibly inhibits the acetylcholinesterase enzyme. nih.gov

Similar to their role in pharmaceuticals, dimethylcarbamate esters are foundational components in the development of modern agrochemicals, particularly pesticides. nih.gov Many widely used insecticides and herbicides are built upon a carbamate scaffold. The synthesis of these compounds often relies on the reaction of a phenol (B47542) or an oxime with dimethylcarbamoyl chloride, making dimethylcarbamate precursors essential building blocks. wikipedia.org

The biological activity of carbamate pesticides, such as Terbucarb and Carbofuran, stems from their ability to inhibit the acetylcholinesterase enzyme in insects, leading to paralysis and death. nih.gov The specific substituents on the carbamate structure, including the dimethylamino group, are tuned to optimize potency, selectivity, and environmental persistence. Research in this area involves synthesizing novel carbamate derivatives to overcome resistance in pest populations and to develop compounds with more favorable environmental and toxicological profiles. The use of dimethylcarbamate intermediates is central to these research and development efforts. acs.org

Common NameTypeGeneral Structure Feature
CarbofuranInsecticide, NematicideA methylcarbamate ester of a benzofuranol.
TerbucarbHerbicideA methylcarbamate of a substituted phenol. nih.gov
AldicarbInsecticide, NematicideA methylcarbamate of an oxime. nih.gov
MethiocarbInsecticide, MolluscicideA methylcarbamate of a substituted phenol. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes. nih.govnih.gov DOS aims to cover a broad region of chemical space by creating molecules with varied scaffolds and stereochemistry. cam.ac.ukcam.ac.uk The success of these complex synthetic sequences often hinges on the use of robust and orthogonal protecting groups.

The dimethylcarbamate group, in its role as a protecting group for amines (discussed in section 4.2.1), is a valuable tool in DOS. Its stability under a wide range of reaction conditions allows for numerous chemical transformations to be performed on other parts of a molecule without affecting the protected amine. nih.gov Subsequently, its selective removal under specific conditions enables the introduction of diversity at that site. This "build/couple/pair" strategy, where molecular complexity is progressively built up, is a hallmark of DOS and relies on the strategic use of such protecting groups. mdpi.com By enabling the controlled, stepwise functionalization of a molecular scaffold, dimethylcarbamate intermediates facilitate the creation of large, diverse libraries of compounds for screening against various biological targets. mdpi.com

Utility in Organic Synthesis Method Development

Beyond their role as structural components, dimethylcarbamate esters are integral to the development of new tools and methods in synthetic organic chemistry. Their applications in creating novel protecting group strategies and derivatization techniques are particularly noteworthy.

Protecting amines is a fundamental requirement in multi-step organic synthesis, especially in peptide chemistry. masterorganicchemistry.commasterorganicchemistry.com The carbamate is one of the most effective and widely used protecting groups for amines because it renders the nitrogen lone pair non-nucleophilic while being easily installed and removed under controlled conditions. masterorganicchemistry.comyoutube.com

The dimethylcarbamate group is a member of this important class. Research in this area focuses on developing new carbamate-based protecting groups with unique properties, such as enhanced stability or novel deprotection mechanisms that are "orthogonal" to existing methods. Orthogonality means that one protecting group can be removed in the presence of others without affecting them. nih.gov

For instance, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group and its derivatives, like dM-Dmoc, are advanced carbamate-based protecting groups. nih.gov The dM-Dmoc group is stable under a wide range of basic and nucleophilic conditions but can be selectively removed under nearly neutral oxidative conditions. nih.gov This is orthogonal to common acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or hydrogenation-labile (e.g., Cbz) protecting groups, thus expanding the synthetic chemist's toolbox for assembling complex molecules. nih.govmasterorganicchemistry.com The development of such novel carbamate systems demonstrates the ongoing innovation in this field.

Protecting GroupAbbreviationTypical Installation ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc2O)Strong acid (e.g., TFA). masterorganicchemistry.comCommonly used, stable to base and hydrogenation. masterorganicchemistry.com
Benzyl-oxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic hydrogenation (e.g., H2, Pd/C). masterorganicchemistry.comStable to acidic and basic conditions. masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine). masterorganicchemistry.comWidely used in solid-phase peptide synthesis; acid-stable. masterorganicchemistry.com
(1,3-dithian-2-yl)methoxycarbonyldM-DmocdM-Dmoc-ClOxidation (e.g., NaIO4) followed by weak base. nih.govOrthogonal to acid, base, and hydrogenation; stable to nucleophiles. nih.gov

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a given analytical technique, such as gas chromatography (GC). researchgate.net Dimethylcarbamate esters play a role in method development for derivatization.

Specifically, dimethylcarbamoyl chloride is used as a derivatizing reagent to functionalize molecules containing hydroxyl (-OH) or thiol (-SH) groups. wikipedia.org This reaction converts the polar, non-volatile alcohol or phenol into a less polar, more volatile dimethylcarbamate ester. researchgate.net This increased volatility is essential for analysis by GC, which requires that the analyte can be vaporized without decomposition. libretexts.org This derivatization can also improve the chromatographic behavior and detection sensitivity of the analyte. researchgate.netjfda-online.com

Research in this area includes developing new derivatization protocols for specific classes of compounds. For example, methods have been developed for the simultaneous extraction and derivatization of carbamate pesticides from environmental or food samples using reagents in supercritical carbon dioxide, which simplifies the analytical process and eliminates the need for hazardous organic solvents. nih.gov

Analyte Functional GroupTypical ReagentResulting DerivativePrimary Analytical Benefit
Alcohol (-OH)Dimethylcarbamoyl chlorideDimethylcarbamate esterIncreases volatility and thermal stability for GC analysis. wikipedia.orgresearchgate.net
Phenol (Ar-OH)Dimethylcarbamoyl chlorideAryl dimethylcarbamate esterImproves chromatographic properties and allows for GC analysis. wikipedia.org
Thiol (-SH)Dimethylcarbamoyl chlorideDimethylthiocarbamate esterConverts polar thiols into derivatives suitable for GC. wikipedia.org
Amine (-NH2, >NH)Acylating agents (e.g., HFAA) for carbamatesN-Acyl derivativeUsed to analyze carbamate pesticides themselves by GC. nih.gov

Mechanistic and Structure-Activity Relationship (SAR) Investigations

The carbamate group is a critical structural motif in many biologically active compounds, acting as a key element for interaction with biological targets or for modulating the properties of a pharmacophore. Its resemblance to a peptide bond, coupled with greater chemical and proteolytic stability, makes it a valuable component in drug design.

Dimethylcarbamate esters are subjects of investigation for their potential as enzyme inhibitors, particularly targeting serine hydrolases like acetylcholinesterase (AChE). While specific inhibitory data for "Carbamic acid, dimethyl-, butyl ester" is not extensively detailed in the available literature, studies on analogous compounds provide significant insights. For instance, a series of N,N-dimethylcarbamates featuring a N,N-dibenzylamino group connected by an alkyl linker, including a butyl chain, have been synthesized and evaluated as AChE inhibitors.

In these studies, the length of the alkyl spacer and the substituents on the aromatic rings of the dibenzylamino group were found to be critical for inhibitory potency. Specifically, compounds with a butyl or a hexyl linker demonstrated significant inhibition of AChE. The nature of the carbamate functionality is vital for binding affinity to receptors like the neuronal nicotinic acetylcholine receptors (nAChRs).

Research on analogs of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) further underscores the importance of the carbamate group in interactions with nAChRs. These studies, along with research on other carbamate derivatives, have shown that the carbamate moiety can be crucial for the carbamylation of the active site serine in enzymes like AChE, leading to their inhibition. However, not all carbamate inhibitors act via this mechanism.

Table 1: Structure-Activity Relationship Insights for Dimethylcarbamate Ester Analogs as Enzyme Inhibitors

Feature Observation Implication for "this compound" (by analogy)
Alkyl Chain Length A butyl or hexyl linker between the carbamate and another functional group can be optimal for AChE inhibition. The butyl group in "this compound" may be a suitable length for interaction with the active sites of certain enzymes.
Carbamate Moiety Essential for binding affinity to nAChRs and can be involved in the carbamylation of serine residues in enzymes. The dimethylcarbamate group is the key functional group for potential biological activity.
Substituents Electron-withdrawing groups on other parts of the molecule can reduce inhibitory power against AChE. The simple butyl group, being electron-donating, might favor inhibitory activity compared to more complex, electron-withdrawing structures.

| Nitrogen Substituents | The nature of the substituents on the carbamate nitrogen is important for nAChR subtype selectivity. | The two methyl groups on the nitrogen atom of "this compound" will define its specific interactions and selectivity profile. |

This table is based on findings from analogs and provides a hypothetical outlook for "this compound".

The molecular mechanism by which carbamate esters exert their biological effects is a key area of research. For many carbamate-based drugs, the mechanism involves the carbamoylation of a serine residue in the active site of the target enzyme, leading to its inactivation. This is a well-established mechanism for many AChE inhibitors.

However, detailed investigations into analogs of "this compound" have revealed alternative mechanisms. For example, studies on 4-(dibenzylamino)butyl dimethylcarbamate showed that it acts as a slow-binding inhibitor of AChE rather than causing carbamoylation of the active site serine. This suggests that the inhibitor establishes weak, reversible interactions with the enzyme, and its high conformational freedom due to the linear alkyl chain may contribute to this slow-binding nature.

Computational docking studies of carbamates into the active site of AChE and nAChRs help to substantiate the involvement of specific amino acid residues in the binding of these inhibitors, providing a plausible orientation within the active site gorge.

The carbamate moiety significantly influences the activity and stability of a pharmacophore. It is known to enhance the biological efficacy of various natural and synthetic compounds. By modifying the substituents at the amino and carboxyl termini of the carbamate group, researchers can tailor the biological and pharmacokinetic properties of a molecule, often leading to improved stability.

Computational modeling and molecular docking are powerful tools for predicting and understanding the interactions between small molecules like dimethylcarbamate esters and their biological targets. These in silico methods are used to estimate the binding affinity of a ligand within the active site of a protein and to visualize the potential binding modes and key interactions.

For analogs of "this compound," molecular docking studies have been conducted to support experimental findings from enzymatic inhibition assays. For instance, the docking of N,N-dimethylcarbamates into the three-dimensional crystal structure of Torpedo californica AChE (TcAChE) has helped to rationalize the observed structure-activity relationships. Similarly, docking studies of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) analogs into a homology model of the α4-β2 nAChR interface have provided insights into their binding modes.

These computational approaches allow researchers to identify key amino acid residues involved in the interaction and to understand how the structural features of the carbamate esters influence their binding and functional activity.

Research in Polymer Chemistry and Materials Science

While specific research detailing the integration of "this compound" into polymer backbones is not prominent in the reviewed literature, the broader class of carbamate esters, or urethanes, are fundamental building blocks in polymer chemistry, most notably in the synthesis of polyurethanes.

Polyurethanes are a major class of polymers characterized by the presence of carbamate (urethane) linkages in their main chain. Traditionally, these polymers are synthesized through the reaction of diisocyanates with polyols. However, due to the toxicity of isocyanates, alternative, non-isocyanate routes to polyurethanes are an active area of research.

One such approach involves the polycondensation of dimethyl dicarbamates with diols. This method provides a more sustainable route to producing polyurethanes. Another strategy is the use of transcarbamoylation reactions, where existing polyurethane materials can be depolymerized and repolymerized, facilitating recycling. The carbamate group plays a pivotal role in these polymerization and depolymerization processes.

Although direct examples of "this compound" being used as a monomer or modifier in polyurethane synthesis were not identified, its fundamental carbamate structure is the repeating unit that defines this important class of polymers. The principles of polyurethane chemistry suggest that a molecule like butyl dimethylcarbamate could potentially act as a chain terminator or a plasticizer, depending on the specific synthetic conditions and the other monomers involved.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-(dimethylamino)butyl dimethylcarbamate (DMABC)
4-(dibenzylamino)butyl dimethylcarbamate
4-(3-chlorophenyl)butyl dimethylcarbamate
Acetylcholine
Serine

Modulation of Material Properties via Carbamate Linkages

The carbamate group is structurally related to both amide and ester functionalities, and this hybrid nature imparts a unique set of properties to polymers containing it. The presence of the N-H and C=O groups allows for strong hydrogen bonding between polymer chains, which significantly influences the mechanical and thermal properties of the material. The substituents on the nitrogen and oxygen atoms of the carbamate linkage can be varied to fine-tune these interactions.

In dimethylcarbamate esters, the two methyl groups on the nitrogen atom prevent hydrogen bonding at that site. This is in contrast to unsubstituted or monosubstituted carbamates, where the N-H group can act as a hydrogen bond donor. This structural feature means that in polymers derived from dimethylcarbamate esters, intermolecular forces are primarily dictated by dipole-dipole interactions of the carbonyl group and van der Waals forces.

The nature of the ester group (the R' in R-O-CO-N(CH₃)₂) plays a crucial role in determining the final properties of the polymer. The introduction of a butyl group, as in "this compound," is expected to have several key effects:

Increased Flexibility and Lower Glass Transition Temperature (Tg): The four-carbon alkyl chain of the butyl group acts as an internal plasticizer, increasing the free volume between polymer chains and enhancing their mobility. This leads to a decrease in the glass transition temperature (Tg), making the material softer and more flexible at room temperature. Research on polyacrylate-based networks has demonstrated a clear trend of decreasing Tg with increasing alkyl ester chain length. nih.govmdpi.com For example, poly(butyl acrylate) has a significantly lower Tg than poly(methyl acrylate). mdpi.com A similar trend can be anticipated for polymers incorporating butyl dimethylcarbamate.

Enhanced Hydrophobicity: The aliphatic butyl group increases the nonpolar character of the polymer, leading to greater hydrophobicity. This can be advantageous for applications requiring water resistance.

Improved Solubility in Nonpolar Solvents: The increased aliphatic character enhances the solubility of the polymer in nonpolar organic solvents, which can be a critical factor in processing and characterization.

The following interactive data table, based on findings from polyacrylate networks, illustrates the expected influence of the alkyl ester chain length on key material properties. While this data is for a different class of polymers, the underlying principles of structure-property relationships are broadly applicable.

Expected Trends in Polymer Properties with Varying Alkyl Ester Groups

Alkyl Ester GroupExpected Glass Transition Temperature (Tg) TrendExpected Toughness/Fracture Energy TrendExpected Hydrophobicity Trend
MethylHighestPotentially brittle, lower fracture energyLowest
EthylIntermediateIntermediate, potentially tougherIntermediate
ButylLowestFlexible, potentially high fracture energy depending on application temperature relative to TgHighest

Exploration of Dimethylcarbamate Esters in Advanced Materials

Dimethylcarbamate esters are valuable precursors in the synthesis of a variety of advanced materials, most notably non-isocyanate polyurethanes (NIPUs). The traditional synthesis of polyurethanes involves the use of highly toxic isocyanates. The polycondensation of dimethyl dicarbamates with diols offers a safer, more environmentally friendly alternative. researchgate.net

In this process, a dimethyl dicarbamate monomer reacts with a diol under catalysis, releasing methanol (B129727) as a byproduct, to form the characteristic urethane (B1682113) linkages of a polyurethane. The properties of the resulting polyurethane can be tailored by the choice of both the dicarbamate and the diol.

Research in this area has led to the development of renewable polyurethanes by using fatty acid-derived dimethyl dicarbamates. researchgate.net These materials exhibit promising thermal and mechanical properties, making them potential substitutes for petroleum-based products.

The table below summarizes the properties of polyurethanes synthesized from a castor oil-derived dimethyl dicarbamate and various diols, as reported in the literature. This data highlights the versatility of dimethylcarbamate esters in creating polymers with a range of properties.

Properties of Renewable Polyurethanes from Dimethyl Dicarbamate Monomers

Polymer IDDiol UsedMolecular Weight (g/mol)Glass Transition Temperature (Tg)Decomposition Temperature (Td)
P11,4-butanediol18,500-2 °C285 °C
P21,6-hexanediol21,000-5 °C290 °C
P51,10-decanediol25,000-10 °C300 °C
P8Castor oil-derived diol15,000-15 °C280 °C

Data sourced from studies on the polycondensation of castor oil-derived dimethyl dicarbamates. researchgate.net

Furthermore, the carbamate linkage is integral to the development of self-healing materials. The reversible nature of hydrogen bonds in traditional polyurethanes allows for the repair of damage. While dimethylcarbamates lack the N-H for hydrogen bonding, they can be incorporated into polymer backbones that contain other reversible linkages, such as disulfide bonds or other dynamic covalent bonds, to create robust self-healing systems.

The exploration of dimethylcarbamate esters, including the butyl ester, in combination with various comonomers and cross-linking strategies, opens up possibilities for creating novel materials with tailored properties for a wide range of applications, from flexible electronics to biomedical devices. The ease of tuning properties like flexibility, hydrophobicity, and thermal stability by simply changing the ester group makes this class of compounds a valuable tool for polymer chemists and materials scientists.

Advanced Research Perspectives and Future Directions for Dimethylcarbamate Esters

Integration of Theoretical and Experimental Studies in Carbamate (B1207046) Research

The modern investigation of carbamate esters, including "Carbamic acid, dimethyl-, butyl ester," increasingly relies on the powerful synergy between computational modeling and empirical laboratory work. This integrated approach provides a deeper understanding of molecular structure, reactivity, and interactions that is unattainable through experimentation alone.

Theoretical methods, particularly Density Functional Theory (DFT), have become central to predicting the properties of carbamates. nih.govnih.gov DFT calculations are used to determine electronic characteristics such as frontier molecular orbitals (HOMO/LUMO), chemical potential, and electrophilicity, which are then correlated with experimentally observed data like toxicity or reaction rates. nih.gov For instance, a quantitative structure-toxicity relationship (QSTR) model for various carbamates was developed by linking DFT-calculated descriptors with experimental toxicity data, revealing that electron affinity was a key predictor of interaction with the acetylcholinesterase enzyme. nih.gov Similarly, theoretical studies on the atmospheric degradation of carbamate pesticides by OH radicals have successfully calculated reaction rate constants that align well with experimental values. nih.gov

Conformational analysis is another area where this integration excels. Researchers combine experimental techniques like infrared (IR) spectroscopy, vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with DFT simulations to elucidate the three-dimensional structures of carbamate monomers. epa.govresearchgate.net This dual approach has revealed that, compared to peptides, carbamate backbones are more rigid and can adopt stable cis configurations, a foundational insight for designing novel sequence-defined polymers. epa.govresearchgate.net

Furthermore, computational chemistry is used to investigate the aggregation states and reaction mechanisms of carbamate-derived intermediates. Studies on lithium carbamates, for example, used computational models to determine that they exist primarily as solvated monomers in solution, a critical piece of information for understanding their stereochemical reactivity which is difficult to determine experimentally. ebi.ac.uk The general strategies for this integration often involve independent comparison, where computational results are validated against experimental data, or a guided approach, where experimental data helps to restrain and direct the computational simulations for a more accurate depiction of molecular reality. nih.govmst.dk

Table 5.1.1: Comparison of Theoretical and Experimental Methodologies in Carbamate Research

Research Area Theoretical Method Experimental Method Key Insights Citations
Reactivity/Toxicity Density Functional Theory (DFT) Toxicity assays, Kinetic studies Correlation of electronic descriptors with biological activity and reaction rates. nih.govnih.gov
Conformational Analysis Conformational Search, DFT NMR, IR, VCD Spectroscopy Elucidation of rigid backbone structures and stable cis/trans isomers. epa.govresearchgate.net
Reaction Mechanisms Ab initio calculations, DFT NMR, Kinetic data analysis Understanding carbamate stability, aggregation, and reaction pathways. ebi.ac.uknovapublishers.com

| Bonding & Stability | Natural Bond Orbital (NBO) analysis | X-ray crystallography | Explaining intermolecular forces and stabilization energies in carbamate-metal complexes. | nih.gov |

Rational Design Principles for Modulating Reactivity and Interactions through Structural Modification

The rational design of dimethylcarbamate (B8479999) esters and related derivatives hinges on fundamental principles of medicinal and materials chemistry that connect molecular structure to function. By strategically modifying the substituents on the carbamate core, researchers can precisely tune a compound's reactivity, stability, and intermolecular interactions to achieve a desired outcome. nih.govnih.gov

A core principle lies in manipulating the electronic and steric properties of the substituents at the N- and O-termini of the carbamate group (-O-CO-N<). nih.govnih.gov The carbamate is an "amide-ester" hybrid, and its chemical stability and reactivity can be modulated by altering the electron-donating or electron-withdrawing nature of these substituents. nih.gov This directly influences the rotational barrier of the C-N bond and the electrophilicity of the carbonyl carbon, affecting how the molecule interacts with biological targets or participates in chemical reactions. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of this design process. A notable example is the development of alkylcarbamic acid aryl esters as potent and selective inhibitors of fatty acid amide hydrolase (FAAH). mst.dkresearchgate.netnih.gov Through systematic modification, researchers determined that optimal inhibitory potency required a lipophilic N-alkyl substituent (like a butyl or cyclohexyl group) and a "bent" O-aryl substituent (such as a biphenyl-3-yl group). mst.dkresearchgate.net This specific shape and lipophilicity allows the molecule to fit precisely into the enzyme's active site. Understanding the covalent modification mechanism—how the carbamate reacts with a serine residue in the enzyme—further enabled the design of second-generation inhibitors with enhanced potency. chemimpex.com

Finally, carbamates are widely used in prodrug design to improve stability and pharmacokinetic properties. nih.govnih.gov By attaching a carbamate moiety to a drug molecule, its polarity and susceptibility to metabolic enzymes can be altered. The rate of hydrolysis, which releases the active drug, can be tuned by modifying the carbamate's structure, ensuring the drug is released at the appropriate time and place in the body. nih.gov

Table 5.2.1: Principles of Structural Modification for Carbamate Derivatives

Design Principle Structural Modification Desired Outcome Example Application Citations
Modulating Reactivity Varying N-alkyl and O-aryl groups Tuning inhibitory potency FAAH inhibitors mst.dkresearchgate.netchemimpex.com
Controlling Conformation Altering substituent size and polarity Creating defined 3D structures Sequence-defined polymers epa.govresearchgate.net
Improving Stability Using carbamate as a prodrug linker Enhancing bioavailability, delaying metabolism Carbamate prodrugs of phenols nih.gov

| Enhancing Interactions | Introducing hydrogen-bonding groups | Increasing binding affinity to targets | General drug design | nih.gov |

Development of Novel Dimethylcarbamate Derivatives with Engineered Functionality

Building on established design principles, researchers are actively developing novel dimethylcarbamate derivatives and related structures with highly specific, engineered functionalities. These efforts span applications from advanced materials to next-generation therapeutics.

One of the most promising frontiers is in the creation of sequence-defined polymers where carbamate units serve as the backbone. nih.govresearchgate.netnih.gov Unlike traditional polymers with repeating monomers, these materials have a precisely controlled sequence, akin to proteins. The inherent rigidity and defined conformational preferences of the carbamate linkage make it an excellent building block for these "abiotic" polymers. nih.govresearchgate.net By controlling the sequence of different carbamate monomers, scientists can design materials with engineered functions, such as for high-density data storage, molecular transport, or as security taggants. nih.gov

In the realm of biotechnology and green chemistry, dimethylcarbonate is being used as a coupling agent to functionalize natural polymers. researchgate.net For instance, starch has been successfully carbamated in a one-pot reaction with an alkyl amine using dimethyl carbonate. This process grafts new functional groups onto the biopolymer, creating a modified starch carbamate with altered solubility and properties. This approach is environmentally advantageous as dimethyl carbonate is biodegradable and can be synthesized from CO₂, offering a pathway to create value-added materials from renewable resources. researchgate.net

The development of sophisticated prodrugs represents another major area of innovation. To overcome limitations of potent therapeutic agents, such as poor solubility or rapid metabolism, scientists engineer derivatives that mask the active component until it reaches its target. In one example, diethyldithiocarbamate (B1195824) (a related sulfur-containing analogue) was linked to a saccharide (sugar) moiety. novapublishers.comchemimpex.com This novel derivative showed enhanced aqueous solubility and stability in serum. The saccharide part can improve targeting to cancer cells, which then cleave the bond to release the active cytotoxic agent, demonstrating a clear case of engineered, tumor-selective functionality. novapublishers.comchemimpex.com

Furthermore, the versatility of the carbamate group is exploited to create multifunctional therapeutic agents. Carbamates are frequently used as stable replacements for peptide bonds in peptidomimetics, conferring resistance to degradation by proteases while mimicking the structure needed for biological activity. mst.dk Facile synthetic protocols are continuously being developed to create functionalized urethanes (carbamates) from a variety of starting materials, such as the conversion of azides, which opens up new routes to novel derivatives for medicinal chemistry applications. mst.dk

Table 5.3.1: Examples of Engineered Dimethylcarbamate Derivatives and Their Functions

Derivative Class Engineered Functionality Application Area Key Feature Citations
Polycarbamates Sequence-defined structure Materials Science (e.g., data storage) Controlled monomer sequence and defined 3D folding. nih.govresearchgate.netnih.gov
Starch Carbamate Modified biopolymer properties Green Chemistry, Materials Grafting functional amines onto a renewable polymer backbone. researchgate.net
Saccharide-DDC Prodrugs Enhanced solubility and stability Medicine (Anticancer therapy) Shielding of the active drug moiety until it reaches the target. novapublishers.comchemimpex.com

| Peptidomimetics | Proteolytic stability | Medicine (Drug Design) | Replacing labile peptide bonds with a stable carbamate linkage. | mst.dk |

Emerging Methodologies for Studying Dimethylcarbamate Ester Transformations

The study of how dimethylcarbamate esters and their derivatives form, degrade, and interact is being revolutionized by a host of emerging analytical and screening methodologies. These advanced techniques provide unprecedented sensitivity, speed, and mechanistic insight into carbamate transformations.

A significant challenge in studying certain carbamate transformations, particularly in biological systems, is the inherent instability of the intermediates. A prime example is the carbamate post-translational modification (PTM) on proteins, which arises from the reaction of an amine group with CO₂. This modification is often labile and readily reversible, making it difficult to detect with standard methods. A novel chemical proteomics methodology has emerged to overcome this by "trapping" the carbamate. nih.govepa.govresearchgate.net The technique uses the reagent triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEO) to covalently modify and stabilize the pre-formed carbamate, converting it into a robust ethyl-derivatized group that can withstand analysis by electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.govnih.govresearchgate.net This has enabled the systematic identification of previously unknown CO₂-binding sites on proteins.

For the quantitative analysis of carbamate derivatives in complex samples, such as environmental or food matrices, modern chromatography is indispensable. Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a leading technique. researchgate.net Emerging methods within this platform include the use of Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification, and Enhanced Product Ion (EPI) scans, which provide full fragmentation spectra for unambiguous confirmation of the analyte's identity. researchgate.net For rapid screening, Fourier-transform infrared (FTIR) spectroscopy combined with chemometric analysis (e.g., partial least-squares regression) is being used to semi-quantitatively detect carbamates in minutes, identifying samples that require more rigorous follow-up analysis. acs.org

To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) is increasingly applied. nih.gov This approach involves systematically and rapidly testing a large number of reaction variables, such as different catalysts, solvents, and temperatures, in parallel. nih.gov This can be paired with computational HTS, where simulations predict reaction outcomes to help prioritize the most promising experimental conditions, dramatically speeding up the development of new synthetic routes for carbamate derivatives. nih.gov

Finally, detailed kinetic studies remain crucial for understanding reaction mechanisms. These studies measure reaction rates under various conditions (e.g., changing pH or reactant concentrations) to determine rate laws and elucidate the rate-determining steps of transformations like carbamate formation and hydrolysis. acsgcipr.org

Table 5.4.1: Modern Methodologies for the Study of Carbamate Transformations

Methodology Application Principle Key Advantage Citations
Carbamate Trapping Proteomics Identifying protein PTMs Covalent stabilization of labile carbamates with TEO for MS analysis. Enables detection of previously unobservable biological transformations. nih.govnih.govresearchgate.net
UHPLC-MS/MS (MRM/EPI) Quantitative analysis in complex matrices High-resolution separation combined with specific mass-to-charge detection. High sensitivity, specificity, and structural confirmation. researchgate.net
High-Throughput Screening (HTS) Reaction discovery and optimization Parallel testing of numerous reaction conditions. Rapidly identifies optimal synthetic pathways. nih.govnih.gov
FTIR with Chemometrics Rapid screening Correlating infrared spectra with concentration using statistical models. Speed of analysis for large numbers of samples. acs.org

| Kinetic Analysis | Mechanistic studies | Measuring reaction rates as a function of experimental variables. | Provides fundamental insight into reaction pathways and transition states. | acsgcipr.org |

Multidisciplinary Research Approaches to this compound and its Derivatives

The comprehensive understanding and application of "this compound" and its derivatives are increasingly driven by research that transcends traditional scientific boundaries. By integrating knowledge and techniques from chemistry, biology, environmental science, and materials science, researchers are building a holistic picture of these compounds.

A prominent example of this multidisciplinary approach is found in the development of new pharmaceuticals. The creation of a novel dimethyl-carbamic acid ester as a neuroprotective agent for Alzheimer's disease seamlessly blends several fields. nih.gov This research involves organic chemists for the synthesis of the compound, pharmacologists to study its inhibitory effects on acetylcholinesterase, and biochemists to assess its antioxidant properties and protective effects on mitochondria. nih.gov This convergence of expertise is essential to address complex diseases with multi-target drug candidates.

Environmental science and toxicology represent another critical area of multidisciplinary focus. While many carbamates are designed for agricultural use, their impact on non-target organisms and ecosystems is a major concern. researchgate.netresearchgate.net Research in this domain combines analytical chemistry to detect residues in soil and water, toxicology to understand their mechanisms of action (e.g., acetylcholinesterase inhibition), and microbiology to study their biodegradation by fungi and bacteria. epa.govresearchgate.netnovapublishers.com Studies on the environmental fate of related esters investigate their persistence, potential for bioaccumulation, and degradation pathways, providing a framework for assessing the ecological risk of carbamate-based products. mst.dk

The field of biocatalysis brings together biochemistry, enzyme technology, and chemical engineering to develop greener and more selective methods for chemical synthesis. nih.gov Research into using enzymes like lipases, esterases, or specialized carboxyl methyltransferases to produce or modify carbamate esters operates at this intersection. nih.gov These biological catalysts function under mild, aqueous conditions, offering a sustainable alternative to traditional chemical processes. nih.gov This approach is used to create high-value chemicals and can be integrated into one-pot enzymatic cascades for efficient, multi-step syntheses. nih.gov

Finally, the development of advanced materials from carbamate derivatives requires collaboration between polymer chemists, physicists, and engineers. Designing functional polymers, as discussed previously, relies on chemists to synthesize the monomers, while physicists and materials scientists characterize the material's properties (e.g., mechanical, optical) and engineers develop its application in devices or coatings. This integrated approach ensures that materials are designed from the molecular level up to their final real-world function.

Table 5.5.1: Multidisciplinary Fields in Carbamate Research

Interdisciplinary Field Contributing Disciplines Research Focus Example Citations
Pharmaceutical Development Organic Chemistry, Pharmacology, Biochemistry Design of multi-target drugs for complex diseases. A neuroprotective dimethyl-carbamic acid ester for Alzheimer's. nih.gov
Environmental Science Analytical Chemistry, Toxicology, Microbiology Assessing the environmental fate, toxicity, and biodegradation of carbamates. Studying carbamate pesticide residues and their effect on ecosystems. researchgate.netnovapublishers.com
Biocatalysis Biochemistry, Chemical Engineering, Organic Chemistry Using enzymes for green and selective synthesis of esters and carbamates. Enzymatic cascade for the synthesis of bioplastic precursors. nih.gov

| Forensic Analysis | Analytical Chemistry, Toxicology, Law | Detection and quantification of carbamates in poisoning cases. | Development of chromatographic methods for carbamate analysis in biological samples. | researchgate.net |

Q & A

Basic Research Questions

Q. How can the structural identity of carbamic acid, dimethyl-, butyl ester be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze the 1H^1H- and 13C^13C-NMR spectra to confirm the presence of the dimethylcarbamoyl group (δ ~2.8–3.2 ppm for N–CH3_3) and butyl ester moiety (δ ~4.1–4.3 ppm for O–CH2_2). Compare peak splitting patterns with predicted values .
  • Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and ester C–O vibrations (~1250–1100 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the ester and carbamate functional groups .

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Nucleophilic Substitution : React dimethylcarbamoyl chloride with butanol in anhydrous dichloromethane, using pyridine as a base to scavenge HCl. Yields (~70–85%) depend on stoichiometric ratios and temperature control (0–5°C to minimize side reactions) .
  • Transesterification : Exchange ester groups by reacting dimethylcarbamic acid methyl ester with butanol under acidic catalysis (e.g., H2 _2SO4_4) at reflux. Monitor progress via gas chromatography (GC) to optimize reaction time .

Advanced Research Questions

Q. How can conflicting data on the mutagenic potential of this compound be resolved?

  • Methodological Answer :

  • In vitro vs. In vivo Discrepancies : While Salmonella/microsome assays (Ames test) show no mutagenicity , weakly positive results in E. coli reversion tests suggest context-dependent effects. Re-evaluate using mammalian cell lines (e.g., CHO cells) with metabolic activation (S9 fraction) to assess relevance to eukaryotic systems .
  • DNA Binding Studies : Replicate in vivo intraperitoneal injection experiments in mice (as in ), but extend DNA adduct analysis to include liver, kidney, and dermal tissues using 32 ^{32}P-postlabeling or LC-MS/MS for higher sensitivity.

Q. What structural factors differentiate the carcinogenic potential of carbamic acid esters (e.g., ethyl vs. butyl derivatives)?

  • Methodological Answer :

  • Metabolic Activation : Ethyl esters (e.g., urethane) form mutagenic vinyl/epoxide intermediates, whereas butyl esters undergo slower hydrolysis, reducing reactive metabolite generation. Use hepatic microsomal assays to compare metabolic rates and intermediate stability .
  • Structure-Activity Relationships (SAR) : Design analogues with varying alkyl chain lengths (methyl to pentyl) and assess tumor incidence in rodent models. Correlate results with logP values to evaluate hydrophobicity-driven tissue retention .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to acetylcholinesterase (AChE) or cytochrome P450 enzymes. Validate predictions with in vitro inhibition assays (IC50 _{50} measurements) .
  • ADME Prediction : Apply tools like SwissADME to estimate absorption (Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (AMES, hepatotoxicity) .

Contradictory Data Analysis

Q. Why do some studies report low dermal DNA binding for this compound, while others suggest potential carcinogenicity?

  • Methodological Answer :

  • Tissue-Specific Metabolism : The compound’s lipophilicity may limit diffusion into epidermal cells, reducing dermal DNA adduct formation. Use radiolabeled 14 ^{14}C-tracers in ex vivo skin models to quantify penetration and adduct formation .
  • Study Design Flaws : Older carcinogenicity studies used insufficient sample sizes or outdated protocols. Re-evaluate with OECD-compliant 2-year bioassays in rodents, including dose-response analysis and histopathological grading .

Experimental Design Recommendations

Q. What controls are critical when assessing the environmental persistence of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Include UV exposure (λ = 290–400 nm) and hydrolytic stability tests (pH 4–9) to simulate soil/water conditions. Monitor degradation via HPLC-UV .
  • Microbial Biodegradation : Use OECD 301B ready biodegradability tests with activated sludge inoculum. Compare half-lives with structurally related carbamates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.